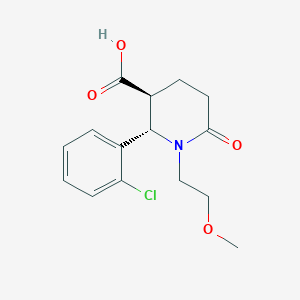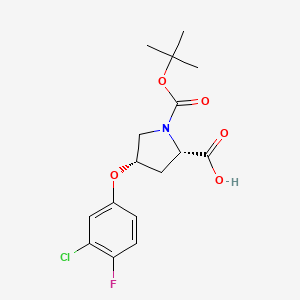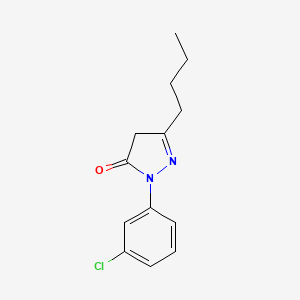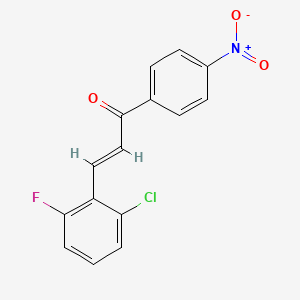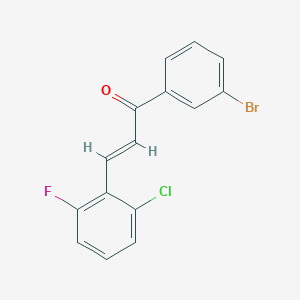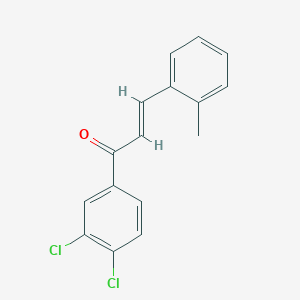
(2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one
Vue d'ensemble
Description
(2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one, also known as DCPM, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
(2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one exerts its effects through various mechanisms of action depending on the application. In medicine, (2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Additionally, (2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
In agriculture, (2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has been shown to inhibit the growth of pests by disrupting their nervous systems. Furthermore, (2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has been shown to promote the growth of crops by stimulating the production of plant hormones.
Biochemical and Physiological Effects:
(2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has been shown to have various biochemical and physiological effects depending on the application. In medicine, (2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has been shown to induce apoptosis and inhibit cell cycle progression in cancer cells. Additionally, (2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
In agriculture, (2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has been shown to inhibit the growth of pests by disrupting their nervous systems. Furthermore, (2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has been shown to promote the growth of crops by stimulating the production of plant hormones.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has several advantages for lab experiments, including its ease of synthesis and purification, as well as its potential for use in various applications. However, (2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one also has several limitations, including its potential toxicity and limited solubility in certain solvents.
Orientations Futures
There are several future directions for the study of (2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one, including further investigation of its potential applications in medicine, agriculture, and materials science. Additionally, further research is needed to fully understand the mechanisms of action and biochemical and physiological effects of (2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one. Furthermore, the development of new synthesis methods and purification techniques may lead to the discovery of new applications for (2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one.
Applications De Recherche Scientifique
(2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has been the subject of various scientific studies due to its potential applications in fields such as medicine, agriculture, and materials science. In medicine, (2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, (2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has been studied for its potential use as an antifungal and antibacterial agent.
In agriculture, (2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has been investigated for its potential as a pesticide due to its ability to inhibit the growth of certain pests. Furthermore, (2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has been studied for its potential use as a plant growth regulator, as it has been shown to promote the growth of certain crops.
In materials science, (2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has been investigated for its potential use as a photochromic material, as it exhibits reversible photochromism upon exposure to UV light.
Propriétés
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c1-11-4-2-3-5-12(11)7-9-16(19)13-6-8-14(17)15(18)10-13/h2-10H,1H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTRXCOXVCZWSA-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



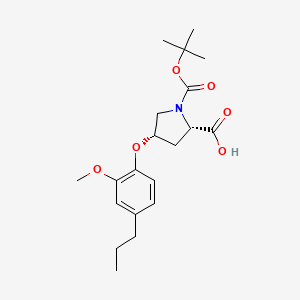
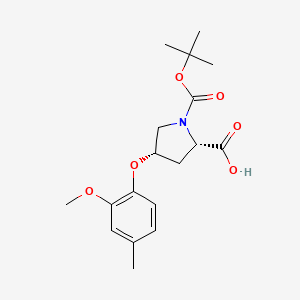
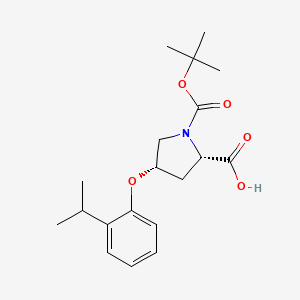

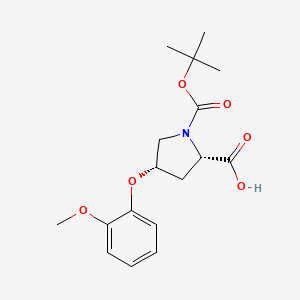
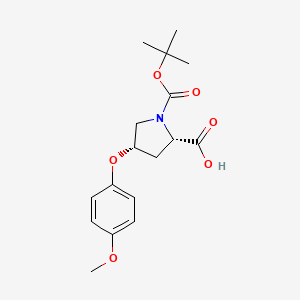
![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3099690.png)
